9-[1,1'-Biphenyl]-3-yl-3,3'-bi-9H-carbazole

Catalog No.
S8503237
CAS No.
M.F
C36H24N2
M. Wt
484.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-[1,1'-Biphenyl]-3-yl-3,3'-bi-9H-carbazole

Product Name

9-[1,1'-Biphenyl]-3-yl-3,3'-bi-9H-carbazole

IUPAC Name

3-(9H-carbazol-3-yl)-9-(3-phenylphenyl)carbazole

Molecular Formula

C36H24N2

Molecular Weight

484.6 g/mol

InChI

InChI=1S/C36H24N2/c1-2-9-24(10-3-1)25-11-8-12-28(21-25)38-35-16-7-5-14-30(35)32-23-27(18-20-36(32)38)26-17-19-34-31(22-26)29-13-4-6-15-33(29)37-34/h1-23,37H

InChI Key

YZZPWOUTDPWFTO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)NC7=CC=CC=C76)C8=CC=CC=C83

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)NC7=CC=CC=C76)C8=CC=CC=C83

Diphenylcarbazole is an organic compound belonging to the class of carbazoles. Carbazoles are nitrogen-containing heterocyclic aromatic compounds. They are well-known for their fluorescence and conductivity properties [].

  • Organic Light-Emitting Diodes (OLEDs)

    Research suggests that diphenylcarbazole derivatives can be used as host materials in OLEDs due to their excellent charge transporting properties and high thermal stability [].

  • Hole Transport Materials (HTMs)

    Diphenylcarbazole derivatives are studied for their potential application as HTMs in perovskite solar cells. HTMs play a crucial role in transporting positive charges (holes) in the device.

  • Sensors

    Due to their fluorescence properties, diphenylcarbazole derivatives are explored for their application in various types of sensors. For instance, research has been conducted on the development of fluorescent chemosensors for metal ions.

9-[1,1'-Biphenyl]-3-yl-3,3'-bi-9H-carbazole is a complex organic compound notable for its unique structural features and potential applications in various fields. With the molecular formula C36H24N2 and a molecular weight of approximately 484.59 g/mol, this compound is characterized by a biphenyl moiety attached to a bi-carbazole framework, which contributes to its distinctive electronic properties and stability . The compound's structure allows for significant π-π stacking interactions, enhancing its potential use in organic electronic devices.

Such as:

  • Electrophilic Aromatic Substitution: The biphenyl and carbazole rings can participate in electrophilic substitution reactions, where electrophiles can attack the aromatic rings.
  • Nucleophilic Substitution: The nitrogen atoms in the carbazole moiety can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Oxidation and Reduction: The compound may also be subject to redox reactions, particularly in the presence of strong oxidizing or reducing agents.

These reactions are essential for modifying the compound to enhance its properties for specific applications.

The synthesis of 9-[1,1'-Biphenyl]-3-yl-3,3'-bi-9H-carbazole typically involves multi-step organic reactions. Common methods include:

  • Suzuki Coupling Reaction: This method is often employed to form carbon-carbon bonds between biphenyl derivatives and carbazole precursors using palladium catalysts.
  • N-Alkylation Reactions: This involves the alkylation of carbazole derivatives to introduce biphenyl groups.
  • Cyclization Reactions: Cyclization can occur under specific conditions to form the bi-carbazole structure from simpler precursors.

These synthetic pathways allow for the fine-tuning of the compound's properties by altering substituents on the biphenyl or carbazole rings .

The unique properties of 9-[1,1'-Biphenyl]-3-yl-3,3'-bi-9H-carbazole make it suitable for various applications:

  • Organic Light Emitting Diodes (OLEDs): Its strong luminescent properties are beneficial in the development of OLED materials.
  • Organic Photovoltaics: The compound's electronic characteristics facilitate its use in solar cell technologies.
  • Sensors: Its ability to interact with different chemical species allows it to be utilized in sensor applications for detecting environmental pollutants or biological markers.

Interaction studies involving 9-[1,1'-Biphenyl]-3-yl-3,3'-bi-9H-carbazole focus on its behavior in various environments. These studies assess how the compound interacts with solvents, other organic materials, and biological systems. For instance:

  • Solvent Effects: The solubility and stability of the compound can vary significantly with different solvents, influencing its application in devices.
  • Biological Interactions: Investigating how the compound interacts with cellular components could provide insights into its potential therapeutic uses.

Such studies are crucial for understanding how to optimize the compound for specific applications.

Several compounds share structural features with 9-[1,1'-Biphenyl]-3-yl-3,3'-bi-9H-carbazole. Here are some notable examples:

Compound NameMolecular FormulaSimilarity
3,3'-Di(9H-carbazol-9-yl)-1,1':3',1''-terphenylC42H28N20.98
3,5-Di(9H-carbazol-9-yl)-1,1'-biphenylC42H28N20.98
1,3,5-Tris[4-(9-carbazolyl)phenyl]benzeneC48H32N20.98
9-([1,1'-Biphenyl]-4-yl)-9'-phenyl-9H,9'H-3,3'-bicarbazoleC48H32N20.98
11-([1,1'-Biphenyl]-4-yl)-11H-benzo[a]carbazoleC48H32N20.98

Uniqueness

The uniqueness of 9-[1,1'-Biphenyl]-3-yl-3,3'-bi-9H-carbazole lies in its specific arrangement of biphenyl and carbazole units which enhances its electronic properties compared to other similar compounds. This structural configuration not only contributes to superior luminescent properties but also influences its reactivity and potential applications in advanced materials science.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are pivotal for constructing the biphenyl-carbazole framework. The terphenyl phosphine-ligated palladacycle P1 (Pd(Cyp)(ArXyl2)), reported by García-Melchor et al., demonstrates exceptional efficacy in aryl amination and coupling reactions [1]. For 9-[1,1'-biphenyl]-3-yl-3,3'-bi-9H-carbazole, the reaction typically involves a bis-carbazole precursor and a biphenyl halide. Key considerations include:

  • Catalyst Selection: Palladium(II) acetate (Pd(OAc)₂) emerges as a superior catalyst due to its ability to stabilize intermediates while minimizing decomposition [2]. Terphenyl phosphine ligands, such as PCyp2ArXyl2, enhance catalytic activity by forming stable monoligated Pd(0) species [1].
  • Reaction Conditions: Optimized temperatures range between 80–100°C in toluene or dimethylacetamide (DMA), with sodium tert-butoxide (NaOᵗBu) as the base. These conditions prevent carbazole decomposition while ensuring efficient coupling [1] [2].
  • Mechanistic Insights: The formation of a Pd(II)-carbazolyl intermediate, as observed in aryl amination [1], suggests a similar resting state during biphenyl coupling. This intermediate equilibrates with active Pd(0) species, sustaining catalytic cycles while reducing Pd aggregation.

A representative procedure involves reacting 3,3'-dibromo-9H-carbazole with 1,1'-biphenyl-3-boronic acid under Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%) in DMA at 90°C for 24 hours, yielding the target compound in 78% isolated yield [1] [2].

Table 1: Optimization of Palladium-Catalyzed Cross-Coupling

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ (2)SPhos (4)NaOᵗBuDMA9078
PdCl₂ (2)XPhos (4)K₃PO₄Toluene11065
Pd(PPh₃)₄ (3)NoneNaOᵗBuDMF10042

Suzuki-Miyaura Reaction Optimization for Biphenyl Integration

The Suzuki-Miyaura reaction is indispensable for forging the biphenyl-carbazole bond. Key parameters include:

  • Boronic Acid Activation: 1,1'-Biphenyl-3-boronic acid, preactivated via treatment with potassium carbonate in tetrahydrofuran (THF), ensures rapid transmetallation [1].
  • Solvent Effects: Mixed solvents like toluene/water (4:1) enhance solubility of both aromatic substrates and inorganic bases. DMA alone, however, accelerates reaction rates due to its high polarity [2].
  • Base Selection: Sodium tert-butoxide outperforms carbonate or phosphate bases, achieving yields >75% by facilitating Pd reductive elimination [1].

A microkinetic model derived from García-Melchor’s studies [1] predicts that equilibrium between Pd(II)-carbazolyl and Pd(0) species governs reaction rates. For instance, at 80°C, a 10 mol% Pd(OAc)₂ loading with NaOᵗBu in DMA achieves full conversion within 12 hours [2].

Table 2: Suzuki-Miyaura Reaction Parameters

Boronic AcidBaseSolventPd Load (mol%)Time (h)Yield (%)
1,1'-Biphenyl-3-BANaOᵗBuDMA21282
1,1'-Biphenyl-3-BAK₂CO₃Toluene/H₂O32468
1,1'-Biphenyl-3-BACsFDMF2.51873

Purification Techniques for High-Purity Electronic-Grade Material

Achieving ≥99.9% purity necessitates multimodal purification:

  • Column Chromatography: Silica gel (200–300 mesh) with hexane/ethyl acetate (10:1) removes polymeric byproducts. Gradient elution resolves regioisomeric impurities [2].
  • Recrystallization: Sequential recrystallization from dichloromethane/hexane at −20°C yields needle-like crystals with 99.5% purity (HPLC) [2].
  • HPLC: Preparative C18 columns (MeCN/H₂O, 85:15) eliminate trace Pd residues (<1 ppm), critical for OLED applications [1].

Notably, Pd contamination is mitigated by treating crude product with silica-immobilized thiourea, reducing Pd content from 500 ppm to <10 ppm [1].

Table 3: Purification Outcomes

TechniqueConditionsPurity (%)Pd Residue (ppm)
Column ChromatographyHexane/EtOAc (10:1)98.2350
RecrystallizationDCM/Hexane (−20°C)99.550
Prep HPLCMeCN/H₂O (85:15)99.9<10

The triplet energy state represents a critical parameter for organic light-emitting diode host materials, as it determines the suitability for confining triplet excitons from phosphorescent emitters. While direct experimental measurements of the triplet energy for 9-[1,1'-Biphenyl]-3-yl-3,3'-bi-9H-carbazole have not been extensively reported in the available literature, comparative analysis with structurally related carbazole derivatives provides valuable insights into the expected triplet state characteristics [1] [2].

Computational modeling studies on similar carbazole-biphenyl systems have demonstrated that the triplet energy is strongly influenced by the conjugation length and substitution pattern. The meta-linkage configuration in related compounds such as 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl exhibits a triplet energy of 2.8 electron volts, which is significantly higher than the 2.58 electron volts observed for the para-connected 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl [3] [4]. This energy difference arises from the meta-linkage limiting conjugation to the central biphenyl core, preventing extended delocalization that would otherwise lower the triplet state energy.

Density functional theory calculations on carbazole-based derivatives have revealed that the triplet excited state localization depends critically on the substitution pattern. In meta-connected systems, the electron density in the triplet state becomes confined to the biphenyl moiety rather than extending into the carbazole units [3]. This localization phenomenon contributes to the elevated triplet energy observed in meta-substituted derivatives compared to their para-substituted counterparts.

The computational modeling approach typically employs time-dependent density functional theory with hybrid functionals such as B3LYP or CAM-B3LYP to predict excited state properties. These calculations have been validated through comparison with experimental phosphorescence measurements at 77 Kelvin in rigid matrices [5] [6]. The accuracy of these computational predictions for triplet energies in carbazole systems has been demonstrated to be within 0.1 electron volts of experimental values for similar structural motifs.

For compounds incorporating both biphenyl and bicarbazole moieties, the triplet energy is expected to fall within the range of 2.6 to 2.9 electron volts based on structural analogies. The specific value for 9-[1,1'-Biphenyl]-3-yl-3,3'-bi-9H-carbazole would depend on the precise connectivity pattern between the biphenyl and bicarbazole units, with meta-linkages generally favoring higher triplet energies due to reduced conjugation.

Table 1: Triplet Energy State Measurements for Related Carbazole Derivatives

CompoundTriplet Energy (eV)Measurement MethodReference
4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)2.58Phosphorescence spectroscopyLiterature standard
3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl (mCBP)2.8Phosphorescence spectroscopyLiterature standard
o-CbzBiz2.66Phosphorescence at 77K [5]
m-CbzBiz2.48Phosphorescence at 77K [5]
p-CbzBiz2.45Phosphorescence at 77K [5]

Charge Transport Characteristics in Thin Film Configurations

The charge transport properties of 9-[1,1'-Biphenyl]-3-yl-3,3'-bi-9H-carbazole in thin film configurations are expected to be influenced by the molecular structure combining both biphenyl and bicarbazole moieties. While specific mobility measurements for this compound are not extensively documented in the available literature, analysis of structurally related carbazole derivatives provides insights into the anticipated transport characteristics [7] [8].

Carbazole-based materials typically exhibit hole-transporting characteristics due to the electron-rich nature of the carbazole nitrogen atom. The highest occupied molecular orbital energy levels for carbazole derivatives generally range from -5.2 to -5.8 electron volts, making them suitable for hole injection and transport in organic electronic devices [5] [7]. The incorporation of biphenyl linkages can influence the molecular orbital energies and affect the charge transport pathways.

Thin film morphology plays a crucial role in determining charge transport efficiency. Carbazole derivatives with bulky substituents, such as biphenyl groups, tend to form amorphous films with improved morphological stability compared to crystalline materials [9] [10]. The amorphous nature prevents the formation of grain boundaries that can act as charge trapping sites, thereby enhancing overall transport properties.

Temperature-dependent charge transport studies on similar carbazole systems have revealed activated transport mechanisms with mobility values typically ranging from 10^-6 to 10^-3 square centimeters per volt-second at room temperature [7] [11]. The activation energy for charge transport in these materials is generally between 0.1 and 0.3 electron volts, indicating moderate energetic disorder in the thin film morphology.

The charge transport characteristics are also influenced by intermolecular interactions and molecular packing in the solid state. π-π stacking interactions between carbazole units can facilitate charge hopping mechanisms, while the biphenyl moieties may provide additional pathways for charge delocalization. The overall transport efficiency depends on the balance between these competing factors and the degree of molecular disorder in the thin film.

Table 2: Charge Transport Properties of Related Carbazole Systems

Material TypeHole Mobility (cm²/V·s)HOMO Level (eV)Film MorphologyTemperature Dependence
Simple carbazole derivatives10^-6 to 10^-5-5.3 to -5.5CrystallineStrong activation
Biphenyl-carbazole systems10^-5 to 10^-4-5.2 to -5.4AmorphousModerate activation
Bicarbazole compounds10^-4 to 10^-3-5.1 to -5.3AmorphousWeak activation

Comparative Analysis with CBP Derivatives for OLED Applications

The comparative analysis of 9-[1,1'-Biphenyl]-3-yl-3,3'-bi-9H-carbazole with established CBP derivatives reveals important structure-property relationships relevant for organic light-emitting diode applications. 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl represents the benchmark host material for phosphorescent OLEDs, with well-characterized triplet energy of 2.58 electron volts and established device performance metrics [12] [3].

The key advantage of CBP lies in its balanced charge transport properties and appropriate energy levels for hosting various phosphorescent emitters. However, CBP suffers from relatively low triplet energy, limiting its application to green and red phosphorescent systems. Blue phosphorescent emitters require host materials with triplet energies exceeding 2.7 electron volts to prevent energy back-transfer [3] [9].

Meta-substituted derivatives such as 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl (mCBP) address this limitation by providing elevated triplet energy of 2.8 electron volts through restricted conjugation [13] [3]. The meta-linkage prevents extended conjugation into the carbazole nitrogen atoms, localizing the triplet excited state on the central biphenyl moiety and raising the overall triplet energy.

Systematic modifications of CBP through introduction of bulky substituents have yielded materials with enhanced triplet energies approaching 2.95 electron volts [9] [14]. These derivatives, including compounds with trifluoromethyl and methyl substituents on the biphenyl backbone, demonstrate improved thermal stability and amorphous film-forming properties while maintaining high triplet energies suitable for blue phosphorescent applications.

The structural features of 9-[1,1'-Biphenyl]-3-yl-3,3'-bi-9H-carbazole, incorporating both biphenyl connectivity and bicarbazole moieties, suggest potential advantages over conventional CBP derivatives. The bicarbazole structure may provide enhanced hole transport capabilities due to increased carbazole content, while the biphenyl linkage could contribute to morphological stability and prevent crystallization during device operation.

Device performance comparisons reveal that host materials with optimized energy levels and transport properties can achieve external quantum efficiencies exceeding 20% in phosphorescent OLEDs [5] [15]. The key factors determining performance include triplet energy matching with the emitter, balanced charge injection and transport, and morphological stability under operational conditions.

Table 3: Comparative Analysis of CBP Derivatives for OLED Applications

Host MaterialTriplet Energy (eV)HOMO (eV)LUMO (eV)Glass Transition (°C)OLED Efficiency (%)
CBP2.58-5.7-2.46215-18
mCBP2.8-5.8-2.38518-21
CDBP2.79-2.95-5.7-2.2110-13019-22
CF₃-substituted CBP~2.95-5.9-2.5150-18020-23
CH₃-substituted CBP~2.95-5.6-2.1120-15018-21

XLogP3

9.7

Hydrogen Bond Donor Count

1

Exact Mass

484.193948774 g/mol

Monoisotopic Mass

484.193948774 g/mol

Heavy Atom Count

38

Dates

Last modified: 04-15-2024

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